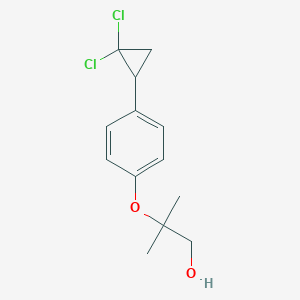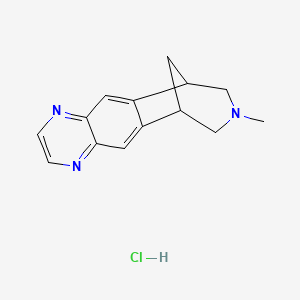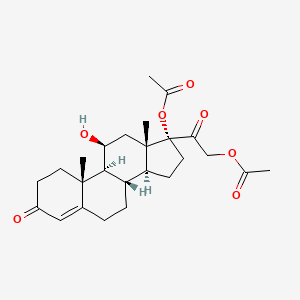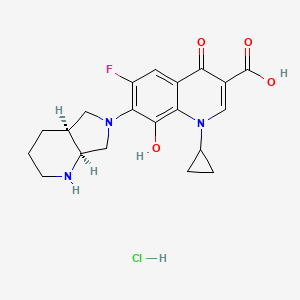
Melperone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melperone N-Oxide is a derivative of Melperone, an atypical antipsychotic of the butyrophenone chemical class. Melperone itself has been used in the treatment of sleep disorders, confusion, and psychomotor dysfunction, particularly in geriatric and psychiatric patients
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Melperone N-Oxide can be synthesized through the oxidation of Melperone. One common method involves treating Melperone with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, characterized by a positive charge on the nitrogen atom and a negative charge on the oxygen atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using reagents such as sodium perborate in acetic acid. This method is effective for the oxidation of various nitrogen-containing compounds to their corresponding N-oxides .
Analyse Des Réactions Chimiques
Types of Reactions
Melperone N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of the N-oxide itself is an oxidation reaction.
Reduction: N-oxides can be reduced back to their parent amines under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium perborate are commonly used oxidizing agents.
Reduction: Reducing agents such as zinc and acetic acid can be used to convert N-oxides back to amines.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield Melperone, while substitution reactions could produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Melperone N-Oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Studies have explored its potential effects on biological systems, particularly in relation to its parent compound, Melperone.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Melperone N-Oxide is related to its ability to interact with specific molecular targets. Like Melperone, it demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. This interaction helps to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol N-Oxide: Another N-oxide derivative of a butyrophenone antipsychotic.
Pimozide N-Oxide: An N-oxide derivative of another antipsychotic compound.
Uniqueness
Melperone N-Oxide is unique due to its specific chemical structure and the particular therapeutic effects of its parent compound, Melperone. Its relatively low affinity for D2 receptors compared to other antipsychotics reduces the risk of extrapyramidal side effects, making it a valuable compound in psychiatric medicine .
Propriétés
Formule moléculaire |
C16H22FNO2 |
|---|---|
Poids moléculaire |
279.35 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one |
InChI |
InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
Clé InChI |
LCOHBSJSZNYNNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC[N+](CC1)(CCCC(=O)C2=CC=C(C=C2)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)









![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

